molecular formula C21H20N4O B2439708 N-(2-methoxyethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890614-22-9

N-(2-methoxyethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2439708
CAS No.: 890614-22-9
M. Wt: 344.418
InChI Key: HWYXOCHYQSPBRI-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with phenyl groups at positions 3 and 5, and an amine group at position 7, further modified with a 2-methoxyethyl group. This structural configuration imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3,5-diphenylpyrazole with a suitable formamide derivative under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core. Subsequent functionalization at the 7-position with an amine group and further modification with a 2-methoxyethyl group can be achieved through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and solvents that are more environmentally friendly and cost-effective is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-(2-methoxyethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to inhibit specific molecular targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxyethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .

Properties

IUPAC Name

N-(2-methoxyethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O/c1-26-13-12-22-20-14-19(17-10-6-3-7-11-17)24-21-18(15-23-25(20)21)16-8-4-2-5-9-16/h2-11,14-15,22H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYXOCHYQSPBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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